molecular formula C20H21NOS2 B2585252 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide CAS No. 2034253-79-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2585252
CAS No.: 2034253-79-5
M. Wt: 355.51
InChI Key: ZHBJFUPUGBEFBS-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide is a complex organic compound that features a bithiophene moiety linked to a phenylbutanamide structure

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to the emissive properties of the bithiophene moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide typically involves a multi-step process. One common method starts with the preparation of the bithiophene moiety, which can be synthesized via a Stille coupling reaction. This involves the reaction of a bithiophene derivative with an appropriate organotin reagent under palladium catalysis.

Next, the bithiophene derivative is reacted with an ethylating agent to introduce the ethyl group. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the bithiophene and facilitate the nucleophilic substitution reaction.

Finally, the resulting intermediate is coupled with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The phenylbutanamide part of the molecule can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The bithiophene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide
  • N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide derivatives
  • Bithiophene-based compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide is unique due to its combination of a bithiophene moiety and a phenylbutanamide structure. This unique combination imparts specific electronic and photophysical properties, making it suitable for applications in organic electronics and as a fluorescent probe.

Properties

IUPAC Name

4-phenyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NOS2/c22-20(8-4-7-16-5-2-1-3-6-16)21-13-11-18-9-10-19(24-18)17-12-14-23-15-17/h1-3,5-6,9-10,12,14-15H,4,7-8,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBJFUPUGBEFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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